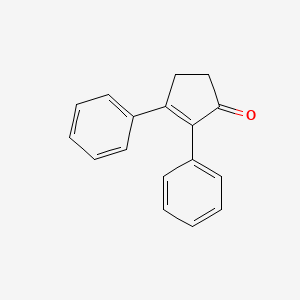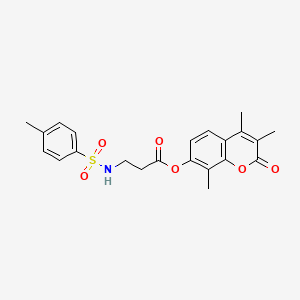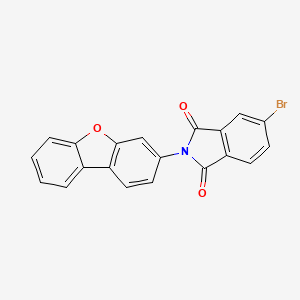
5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a bromine atom, a dibenzofuran moiety, and an isoindole dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the isoindole dione structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
化学反应分析
Types of Reactions
5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other parts of the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione: Similar in structure but with different substituents.
Dibenzofuran derivatives: Compounds with the dibenzofuran moiety but lacking the isoindole dione structure.
Isoindole dione derivatives: Compounds with the isoindole dione structure but different aromatic substituents.
Uniqueness
This compound is unique due to the combination of the bromine atom, dibenzofuran moiety, and isoindole dione structure
属性
CAS 编号 |
301207-47-6 |
|---|---|
分子式 |
C20H10BrNO3 |
分子量 |
392.2 g/mol |
IUPAC 名称 |
5-bromo-2-dibenzofuran-3-ylisoindole-1,3-dione |
InChI |
InChI=1S/C20H10BrNO3/c21-11-5-7-15-16(9-11)20(24)22(19(15)23)12-6-8-14-13-3-1-2-4-17(13)25-18(14)10-12/h1-10H |
InChI 键 |
RFGLVCJVNNQCJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


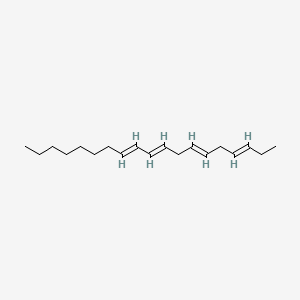
![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
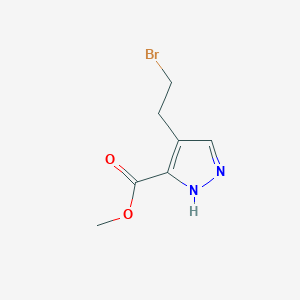
![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
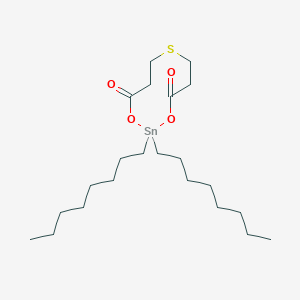
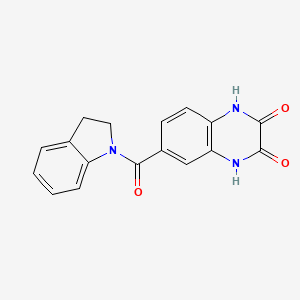
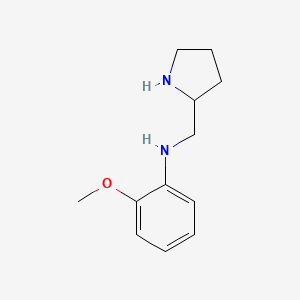
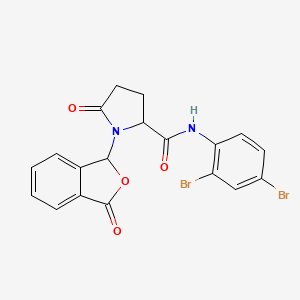
![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)
![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
